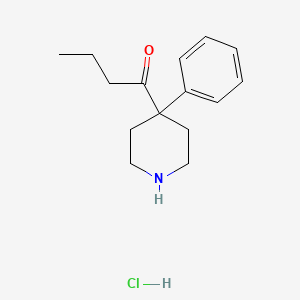
4-Chloro-3',3,5'-trifluorobenzophenone
Vue d'ensemble
Description
4-Chloro-3,3,5'-trifluorobenzophenone (4-CFTB) is a synthetic organic compound with the molecular formula C13H6ClF3O. It is a colorless, crystalline solid with a melting point of 130°C and a boiling point of 312°C. It is an important intermediate in the synthesis of various organic compounds, such as pharmaceuticals, pesticides, and dyes. 4-CFTB has been widely studied for its various applications in scientific research, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored.
Applications De Recherche Scientifique
4-Chloro-3',3,5'-trifluorobenzophenone has found numerous applications in scientific research. It has been used as a starting material in the synthesis of various organic compounds, such as pharmaceuticals, pesticides, and dyes. It has also been used in the synthesis of novel materials, such as polymers and nanomaterials. 4-Chloro-3',3,5'-trifluorobenzophenone has been used as a reagent in the preparation of heterocyclic compounds, such as azoles and thiazoles. It has also been used in the synthesis of fluorescent dyes and in the preparation of organic sensors.
Mécanisme D'action
The mechanism of action of 4-Chloro-3',3,5'-trifluorobenzophenone is not fully understood. However, it is believed to be involved in the formation of reactive intermediates, such as free radicals and carbocations, which can then react with other molecules to form new compounds. These reactive intermediates can also interact with biological molecules, such as proteins and DNA, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-3',3,5'-trifluorobenzophenone are largely unknown. However, it has been shown to have some toxic effects in animals. In rats, 4-Chloro-3',3,5'-trifluorobenzophenone has been shown to cause liver damage and to increase the levels of liver enzymes. It has also been shown to cause DNA damage in human cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-Chloro-3',3,5'-trifluorobenzophenone has several advantages and limitations for use in lab experiments. One advantage is that it is relatively stable and can be stored for long periods of time without degradation. It is also relatively inexpensive and can be easily synthesized. However, it is highly toxic and should be handled with care. It is also not very soluble in water, which can limit its use in certain experiments.
Orientations Futures
There are numerous potential future directions for research on 4-Chloro-3',3,5'-trifluorobenzophenone. These include further exploration of its mechanism of action, biochemical and physiological effects, and potential applications in various fields. Other potential research directions include the development of safer and more efficient synthesis methods, the development of novel materials based on 4-Chloro-3',3,5'-trifluorobenzophenone, and the investigation of its potential use in drug delivery. Additionally, further research is needed to explore the potential toxicity of 4-Chloro-3',3,5'-trifluorobenzophenone and to develop methods for its safe and effective use in lab experiments.
Propriétés
IUPAC Name |
(4-chloro-3-fluorophenyl)-(3,5-difluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3O/c14-11-2-1-7(5-12(11)17)13(18)8-3-9(15)6-10(16)4-8/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZYBNYHCYAUHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=CC(=C2)F)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101210411 | |
| Record name | (4-Chloro-3-fluorophenyl)(3,5-difluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101210411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3',3,5'-trifluorobenzophenone | |
CAS RN |
951890-78-1 | |
| Record name | (4-Chloro-3-fluorophenyl)(3,5-difluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloro-3-fluorophenyl)(3,5-difluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101210411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[3-[(E)-N-hydroxy-C-methylcarbonimidoyl]-2,2-dimethylcyclobutyl]acetic acid](/img/structure/B3023623.png)





